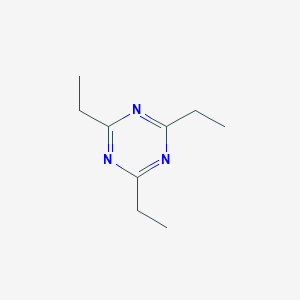
2,4,6-Triethyltriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triethyltriazine, also known as TETA, is a heterocyclic organic compound that belongs to the triazine family. TETA is widely used in various fields, including chemical synthesis, agriculture, and biomedical research, due to its unique chemical properties and versatile applications.
作用机制
2,4,6-Triethyltriazine exerts its biological effects through its ability to chelate metal ions, particularly copper and iron. By binding to metal ions, 2,4,6-Triethyltriazine can prevent the formation of reactive oxygen species (ROS) and protect cells from oxidative damage. 2,4,6-Triethyltriazine can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to further reduce oxidative stress.
生化和生理效应
2,4,6-Triethyltriazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Triethyltriazine can protect cells from oxidative damage induced by hydrogen peroxide, paraquat, and other oxidants. In vivo studies have shown that 2,4,6-Triethyltriazine can protect against radiation-induced damage, reduce inflammation, and improve cognitive function in animal models.
实验室实验的优点和局限性
2,4,6-Triethyltriazine has several advantages as a research tool, including its low toxicity, high stability, and ability to chelate metal ions selectively. However, 2,4,6-Triethyltriazine also has some limitations, such as its poor solubility in water and its potential to interfere with certain assays that rely on metal ions.
未来方向
There are several potential future directions for research on 2,4,6-Triethyltriazine. One area of interest is the development of 2,4,6-Triethyltriazine-based radioprotective agents for use in cancer treatment and radiation therapy. Another area of interest is the use of 2,4,6-Triethyltriazine as a chelating agent for the treatment of metal poisoning and neurodegenerative diseases. Additionally, 2,4,6-Triethyltriazine may have potential applications in the development of new materials, such as metal-organic frameworks and nanomaterials.
合成方法
2,4,6-Triethyltriazine can be synthesized through a variety of methods, including the reaction of cyanuric chloride with ethylamine, the reaction of cyanuric acid with ethanolamine, and the reaction of cyanuric acid with triethylamine. Among these methods, the reaction of cyanuric chloride with ethylamine is the most commonly used method to produce 2,4,6-Triethyltriazine.
科学研究应用
2,4,6-Triethyltriazine has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, 2,4,6-Triethyltriazine is used as a ligand in coordination chemistry, as a stabilizer in plastics, and as a crosslinking agent in rubber. In agriculture, 2,4,6-Triethyltriazine is used as a pesticide to control pests and diseases. In biomedical research, 2,4,6-Triethyltriazine is used as a chelating agent for heavy metal detoxification and as a radioprotectant to reduce radiation-induced damage.
属性
CAS 编号 |
1009-74-1 |
|---|---|
产品名称 |
2,4,6-Triethyltriazine |
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC 名称 |
2,4,6-triethyl-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 |
InChI 键 |
GIIYEYPYVJAMBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC(=N1)CC)CC |
规范 SMILES |
CCC1=NC(=NC(=N1)CC)CC |
其他 CAS 编号 |
1009-74-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



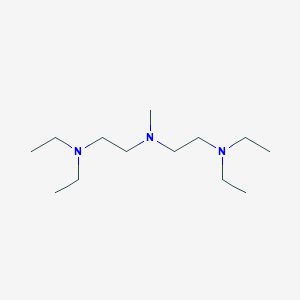
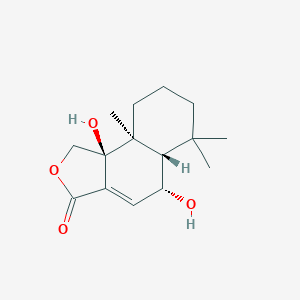

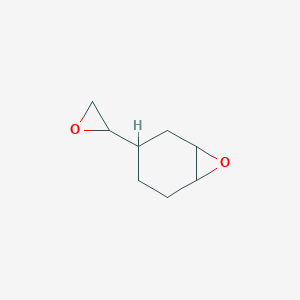
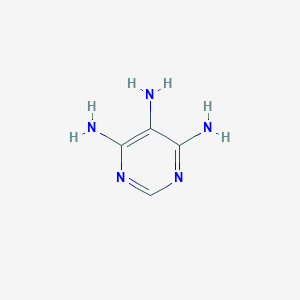
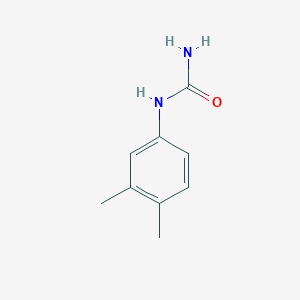
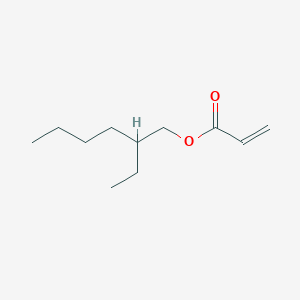
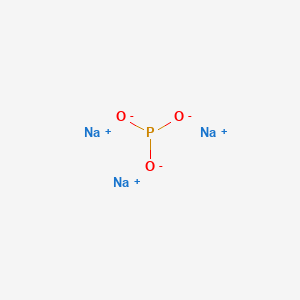
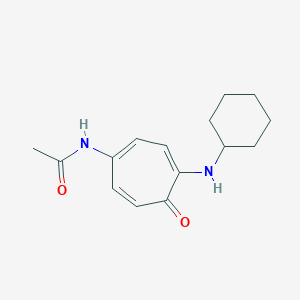
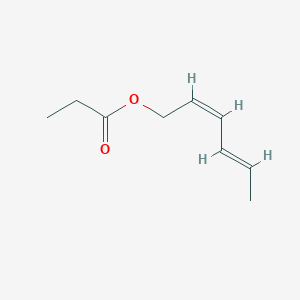
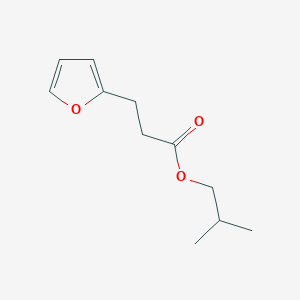
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
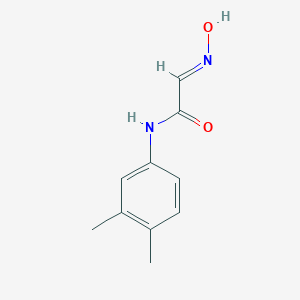
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)